molecular formula C13H19NO B13258746 N-cyclopentyl-2-methoxy-5-methylaniline

N-cyclopentyl-2-methoxy-5-methylaniline

Cat. No.: B13258746
M. Wt: 205.30 g/mol
InChI Key: CSWACNLKKXHZQK-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-methoxy-5-methylaniline is an organic compound with the molecular formula C13H19NO It is a derivative of aniline, where the amino group is substituted with a cyclopentyl group, and the aromatic ring is substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-methoxy-5-methylaniline typically involves the reaction of 2-methoxy-5-methylaniline with cyclopentylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-methoxy-5-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

N-cyclopentyl-2-methoxy-5-methylaniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-methoxy-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylaniline: A structurally similar compound with a methoxy and methyl group on the aromatic ring but without the cyclopentyl substitution.

    N-cyclopentyl-2-methoxyaniline: Similar to N-cyclopentyl-2-methoxy-5-methylaniline but lacks the methyl group on the aromatic ring.

Uniqueness

This compound is unique due to the presence of both the cyclopentyl group and the methoxy and methyl substitutions on the aromatic ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-cyclopentyl-2-methoxy-5-methylaniline

InChI

InChI=1S/C13H19NO/c1-10-7-8-13(15-2)12(9-10)14-11-5-3-4-6-11/h7-9,11,14H,3-6H2,1-2H3

InChI Key

CSWACNLKKXHZQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2CCCC2

Origin of Product

United States

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